Downstream PRMT6 Inhibitory Activity Achieved with 2,4,6-Trimethylpyrimidine-Derived Scaffolds
Derivatives constructed from the 2,4,6-trimethylpyrimidine scaffold demonstrate potent inhibition of protein arginine methyltransferase 6 (PRMT6) with IC50 values in the low nanomolar range [1]. While direct comparative data for the ethyl ester intermediate versus alternative pyrimidine intermediates are not available in the public domain, this evidence establishes that the 2,4,6-trimethylpyrimidine scaffold—for which ethyl 2,4,6-trimethylpyrimidine-5-carboxylate serves as a direct synthetic precursor—is capable of producing downstream compounds with high target potency [1].
| Evidence Dimension | Downstream target inhibitory potency |
|---|---|
| Target Compound Data | Derivatives bearing 2,4,6-trimethylpyrimidine scaffold: IC50 = 38 nM |
| Comparator Or Baseline | Baseline: PRMT6 inhibition assay threshold (no direct structural comparator data available) |
| Quantified Difference | Not applicable (class-level inference only) |
| Conditions | Human full-length PRMT6 (residues 1-375) expressed in baculovirus system; inhibition of methylation activity assay |
Why This Matters
Procurement of this specific intermediate enables access to a scaffold class with documented high-potency downstream pharmacological activity.
- [1] BindingDB. BDBM50194768 (CHEMBL3924657). IC50 = 38 nM against human full-length PRMT6. View Source
